Cas no 33178-96-0 ((2R)-2-sulfanylpropanoic acid)

(2R)-2-sulfanylpropanoic acid 化学的及び物理的性質
名前と識別子
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- Propanoic acid, 2-mercapto-, (R)-
- (R)-2-mercaptopropanoic acid
- Propanoic acid, 2-mercapto-, (2R)-
- (2R)-2-sulfanylpropanoic acid
-
- MDL: MFCD19228084
- インチ: 1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m1/s1
- InChIKey: PMNLUUOXGOOLSP-UWTATZPHSA-N
- SMILES: C(O)(=O)[C@H](S)C
計算された属性
- 精确分子量: 106.00885060g/mol
- 同位素质量: 106.00885060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 38.3Ų
(2R)-2-sulfanylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255441-1.0g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
1PlusChem | 1P007HM9-500mg |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 500mg |
$1081.00 | 2024-05-05 | |
1PlusChem | 1P007HM9-2.5g |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 2.5g |
$2622.00 | 2024-05-05 | |
1PlusChem | 1P007HM9-5g |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 5g |
$3851.00 | 2024-05-05 | |
Enamine | EN300-255441-5.0g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
Enamine | EN300-255441-0.25g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
Enamine | EN300-255441-0.1g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
Enamine | EN300-255441-10g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 10g |
$4545.0 | 2023-09-14 | |
1PlusChem | 1P007HM9-1g |
Propanoic acid, 2-mercapto-, (R)- |
33178-96-0 | 95% | 1g |
$1369.00 | 2024-05-05 | |
Enamine | EN300-255441-5g |
(2R)-2-sulfanylpropanoic acid |
33178-96-0 | 95% | 5g |
$3065.0 | 2023-09-14 |
(2R)-2-sulfanylpropanoic acid 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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3. Caper tea
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
(2R)-2-sulfanylpropanoic acidに関する追加情報
Comprehensive Guide to (2R)-2-sulfanylpropanoic acid (CAS No. 33178-96-0): Properties, Applications, and Market Insights
(2R)-2-sulfanylpropanoic acid (CAS No. 33178-96-0), also known as D-2-mercaptopropionic acid, is a chiral sulfur-containing carboxylic acid with significant importance in pharmaceutical, cosmetic, and specialty chemical industries. This optically active compound features a thiol (-SH) group at the second carbon position of the propanoic acid backbone, making it a versatile building block for various synthetic applications. The (2R)-configuration of this molecule gives it unique stereochemical properties that are highly valued in asymmetric synthesis and drug development.
The growing demand for chiral intermediates in pharmaceutical manufacturing has placed (2R)-2-sulfanylpropanoic acid in the spotlight of modern organic chemistry. Researchers particularly value its ability to introduce sulfur functionalities into target molecules while maintaining strict stereochemical control. Recent studies in green chemistry have explored more sustainable production methods for this compound, addressing one of the most searched topics in chemical synthesis today. The compound's biodegradability profile and potential applications in eco-friendly formulations make it relevant to current environmental concerns.
In the pharmaceutical sector, (2R)-2-sulfanylpropanoic acid serves as a key precursor for several ACE inhibitors and other cardiovascular drugs. Its structural features allow for the creation of prodrugs with improved bioavailability, a topic frequently searched by medicinal chemists. The cosmetic industry utilizes derivatives of this compound in anti-aging formulations and skin brightening products, capitalizing on its antioxidant properties. Analytical chemists often search for information about its chromatographic separation methods, as the compound's chirality presents unique challenges in purification processes.
The global market for (2R)-2-sulfanylpropanoic acid has shown steady growth, driven by increasing demand from Asia-Pacific pharmaceutical manufacturers. Industry reports indicate particular interest in its application for bioconjugation techniques, a hot topic in antibody-drug conjugate development. Quality specifications for this compound typically require ≥98% purity with strict control of the enantiomeric excess, parameters that are commonly searched by quality control professionals. Current research trends focus on developing more efficient enzymatic synthesis routes for this chiral building block.
From a regulatory perspective, (2R)-2-sulfanylpropanoic acid is generally recognized as safe for its intended uses when handled properly. Material safety data sheets emphasize standard precautions for thiol-containing compounds, including proper ventilation and protective equipment. The compound's stability profile and storage conditions are frequently searched topics among laboratory personnel. Recent advancements in packaging technology have improved the shelf life of this sensitive material, addressing common handling concerns.
Analytical characterization of 33178-96-0 typically involves HPLC with chiral columns, polarimetry, and NMR spectroscopy. These analytical methods represent common search terms among researchers working with chiral compounds. The compound's spectral data and reference standards are often requested by analytical laboratories engaged in method development. Recent publications have highlighted novel derivatization techniques that enhance the detectability of this compound in complex matrices.
Looking toward future applications, (2R)-2-sulfanylpropanoic acid shows promise in biomaterial modification and drug delivery systems. Its ability to form stable bonds with gold surfaces makes it interesting for nanotechnology applications, a rapidly growing field with many related searches. The compound's potential in peptide synthesis continues to attract research attention, particularly for creating disulfide bridges in engineered proteins. These emerging applications position 33178-96-0 as a compound with growing scientific and commercial relevance.
For researchers considering working with (2R)-2-sulfanylpropanoic acid, understanding its handling precautions and chemical compatibility is essential. The compound's reactivity with oxidizing agents and heavy metal ions represents important safety considerations. Proper waste disposal methods for thiol-containing compounds are another frequently searched topic related to this material. Recent innovations in scavenger technology have improved the safety profile of processes involving this versatile chiral building block.
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